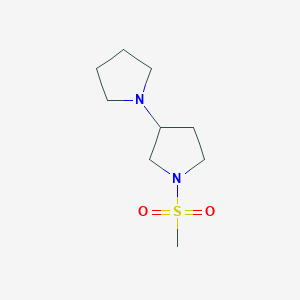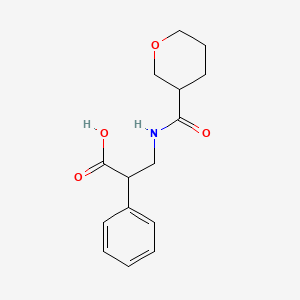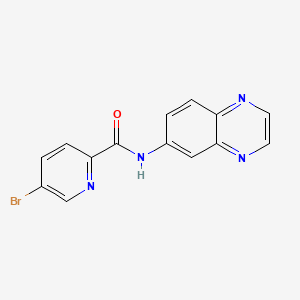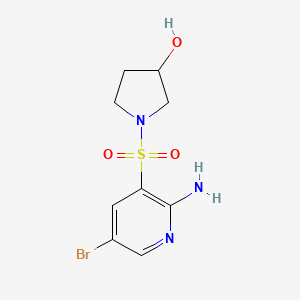
1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine, also known as MS-245, is a small molecule inhibitor that has been researched for its potential use in cancer therapy. It was first synthesized in 2009 by scientists at the University of Michigan, and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine acts as a competitive inhibitor of CK2, which is a serine/threonine kinase that plays a critical role in cell signaling pathways. CK2 is overexpressed in many cancer cells, and its inhibition has been shown to induce cell death and inhibit tumor growth. 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine binds to the ATP-binding site of CK2 and prevents its phosphorylation activity.
Biochemical and Physiological Effects:
1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for tumor growth and metastasis. 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine is its specificity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine is its low solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for research on 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine. One area of interest is the development of more potent and selective CK2 inhibitors that can be used in cancer therapy. Another direction is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and inflammation. Additionally, the use of 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine as a tool for studying CK2 signaling pathways in various cellular processes is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine involves the reaction of 1-methylsulfonyl-3-pyrrolidin-1-ylpyrrole with a suitable alkylating agent. The resulting product is then purified by column chromatography to obtain the pure compound. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine has been studied for its potential use as a cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. The mechanism of action of 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine involves the inhibition of the protein kinase CK2, which is a key regulator of cell growth and proliferation.
Propriétés
IUPAC Name |
1-methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-14(12,13)11-7-4-9(8-11)10-5-2-3-6-10/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCELRISRQKDSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7568500.png)


![1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol](/img/structure/B7568511.png)

![2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide](/img/structure/B7568529.png)

![N-[2-(aminomethyl)cyclopentyl]-3-methoxy-4-methylbenzamide](/img/structure/B7568535.png)
![[4-(Methylamino)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7568549.png)



![4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7568574.png)
